2-(4-chlorophenyl)-1-(3-chloropropyl)-1H-imidazo[1,2-a]benzimidazole
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Overview
Description
2-(4-chlorophenyl)-1-(3-chloropropyl)-1H-imidazo[1,2-a]benzimidazole is a synthetic organic compound that belongs to the class of imidazo[1,2-a]benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-(3-chloropropyl)-1H-imidazo[1,2-a]benzimidazole typically involves the condensation of 4-chloroaniline with 3-chloropropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]benzimidazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1-(3-chloropropyl)-1H-imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazole
- 1-(3-chloropropyl)-1H-imidazo[1,2-a]benzimidazole
- 2-(4-chlorophenyl)-1-(2-chloroethyl)-1H-imidazo[1,2-a]benzimidazole
Uniqueness
2-(4-chlorophenyl)-1-(3-chloropropyl)-1H-imidazo[1,2-a]benzimidazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H15Cl2N3 |
---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-(3-chloropropyl)imidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C18H15Cl2N3/c19-10-3-11-22-17(13-6-8-14(20)9-7-13)12-23-16-5-2-1-4-15(16)21-18(22)23/h1-2,4-9,12H,3,10-11H2 |
InChI Key |
TVZFOTDIIIUTGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(N3CCCCl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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